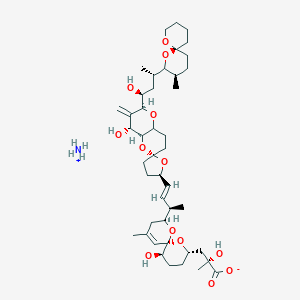

okadaic acid ammonium salt

Description

Properties

CAS No. |

155716-06-6 |

|---|---|

Molecular Formula |

C44H71NO13 |

Molecular Weight |

822.0 g/mol |

IUPAC Name |

azanium (2R)-3-[(2R,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6S,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C44H68O13.H3N/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);1H3/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39-,41-,42+,43+,44-;/m1./s1 |

InChI Key |

ZBOMSHVRJSJGNR-BNESWMAXSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)[O-])O)O)C)O)O.[NH4+] |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+] |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Source and Isolation of Okadaic Acid from Prorocentrum concavum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okadaic acid (OA), a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), is a polyether marine toxin produced by several dinoflagellate species of the genera Dinophysis and Prorocentrum. As a valuable tool in cell biology and a potential therapeutic agent, understanding its source and purification is critical. This guide provides a comprehensive overview of the isolation of okadaic acid from the benthic dinoflagellate Prorocentrum concavum. It details the cultivation of the organism, extraction and purification protocols for the toxin, and quantitative data on its production. Furthermore, this document elucidates the key signaling pathways affected by okadaic acid, offering a complete resource for researchers in pharmacology and drug development.

Introduction

Prorocentrum concavum, a benthic dinoflagellate, has been identified as a source of okadaic acid, the causative agent of Diarrhetic Shellfish Poisoning (DSP).[1] Beyond its toxicity, the specific inhibitory action of okadaic acid on serine/threonine protein phosphatases makes it an indispensable molecular probe for studying cellular processes regulated by phosphorylation.[2] This technical guide outlines the methodologies for the reliable isolation and purification of okadaic acid from laboratory cultures of Prorocentrum concavum.

Cultivation of Prorocentrum concavum

The successful isolation of okadaic acid begins with the robust cultivation of Prorocentrum concavum. While optimal conditions can be strain-specific, the following parameters provide a general framework for achieving high-density cultures suitable for toxin extraction.

Culture Medium

Various enriched seawater media can be used for the cultivation of Prorocentrum species. The f/2 medium is a common and effective choice. The composition of f/2 medium is detailed in the experimental protocols section.

Growth Conditions

Prorocentrum concavum is a photosynthetic organism, and its growth is influenced by light, temperature, and salinity. Optimal growth is typically achieved at temperatures between 25°C and 29°C.[3] A photoperiod of 12 hours of light followed by 12 hours of darkness is recommended to mimic natural conditions. Salinity should be maintained in the range of 30-35 psu.

Isolation and Purification of Okadaic Acid

The isolation of okadaic acid from Prorocentrum concavum is a multi-step process involving extraction, solvent partitioning, and chromatographic purification.

Experimental Protocols

-

Medium Preparation: Prepare f/2 medium by adding the respective stock solutions to filtered, autoclaved seawater.

-

Inoculation: Inoculate the sterile f/2 medium with a starter culture of Prorocentrum concavum under aseptic conditions.

-

Incubation: Maintain the cultures at 25-27°C under a 12:12 hour light:dark cycle with a light intensity of approximately 90 μmol photons/m²/s.

-

Harvesting: Harvest the cells in the late exponential or early stationary growth phase by centrifugation or filtration.

-

Cell Lysis: Resuspend the harvested cell pellet in 100% methanol.

-

Extraction: Sonicate the cell suspension to ensure complete cell lysis and extraction of intracellular toxins. Alternatively, the suspension can be stirred at room temperature for 24 hours.[4]

-

Clarification: Centrifuge the methanolic extract to pellet cell debris.

-

Concentration: Decant the supernatant and concentrate it under reduced pressure.

-

Silica Gel Chromatography (Normal Phase):

-

Column Preparation: Pack a glass column with silica gel 60 suspended in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the concentrated crude extract in a minimal volume of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, for example, from hexane to ethyl acetate, followed by ethyl acetate to methanol. Collect fractions and monitor for the presence of okadaic acid using an appropriate analytical method (e.g., LC-MS).

-

-

Reversed-Phase Chromatography:

-

Column Material: C18-derivatized silica is a common choice for the reversed-phase separation of okadaic acid.

-

Mobile Phase: A gradient of water and methanol or acetonitrile is typically used.

-

Fraction Collection: Collect fractions and analyze for the presence and purity of okadaic acid. Fractions containing pure okadaic acid are pooled and the solvent is evaporated.

-

Quantitative Data

The production of okadaic acid by Prorocentrum concavum can be highly variable and is dependent on the specific strain and culture conditions. Some studies have reported the presence of okadaic acid, while others have found it to be undetectable in their isolates.[5][6][7] This variability underscores the importance of strain selection and optimization of culture conditions for reliable toxin production. When present, the reported concentrations of okadaic acid in shellfish that have fed on toxigenic phytoplankton can be in the range of micrograms per gram of tissue.[8]

| Parameter | Reported Value | Reference |

| Okadaic Acid in Shellfish | 0.162 µg/g | [8] |

| Okadaic Acid in Phytoplankton | 2.1 pg/cell | [8] |

Signaling Pathways and Experimental Workflows

Okadaic acid's primary mechanism of action is the potent and selective inhibition of protein phosphatase 1 (PP1) and 2A (PP2A).[2] This inhibition leads to a hyperphosphorylated state of numerous cellular proteins, thereby affecting a multitude of signaling pathways that regulate processes such as cell cycle progression, apoptosis, and gene expression.

Diagrams

Conclusion

This technical guide provides a detailed framework for the isolation and purification of okadaic acid from the dinoflagellate Prorocentrum concavum. The methodologies described, from cultivation to chromatographic separation, offer a solid foundation for obtaining this valuable compound for research and development purposes. The inherent variability in toxin production among different strains of P. concavum highlights the necessity for careful strain selection and optimization of culture conditions. The elucidation of okadaic acid's mechanism of action as a potent protein phosphatase inhibitor continues to drive its use as a critical tool in understanding fundamental cellular processes.

References

- 1. Identification of okadaic acid from a Caribbean dinoflagellate, Prorocentrum concavum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Structural Identification of New Diol Esters of Okadaic Acid and Dinophysistoxin-1 from the Cultured Prorocentrum lima - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morphology and Phylogenetics of Benthic Prorocentrum Species (Dinophyceae) from Tropical Northwestern Australia [mdpi.com]

- 7. Frontiers | Spatial-Temporal Distribution of Prorocentrum concavum Population in Relation to Environmental Factors in Xincun Bay, a Tropical Coastal Lagoon in China [frontiersin.org]

- 8. Detection of the marine toxins okadaic acid and domoic acid in shellfish and phytoplankton in the Gulf of Mexico - PubMed [pubmed.ncbi.nlm.nih.gov]

Okadaic Acid Ammonium Salt: A Technical Guide to its Role as a PP1 and PP2A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of okadaic acid ammonium salt, a potent and widely utilized inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). This document details its inhibitory activity, its impact on key signaling pathways, and protocols for its experimental use.

Introduction

Okadaic acid, a polyether marine toxin originally isolated from the black sponge Halichondria okadai, is a powerful tool in cellular biology and a subject of interest in drug development.[1][2][3][4] Its ammonium salt derivative is often used in research settings. The primary mechanism of action of okadaic acid is the potent and selective inhibition of serine/threonine protein phosphatases, particularly PP1 and PP2A.[4][5][6][7][8] This inhibition leads to hyperphosphorylation of numerous cellular proteins, making okadaic acid an invaluable probe for studying cellular processes regulated by reversible phosphorylation.[5][7]

Quantitative Inhibitory Activity

Okadaic acid exhibits a significantly higher affinity for PP2A than for PP1, a selectivity that allows researchers to dissect the distinct roles of these two critical phosphatases.[1][5][9] The inhibitory concentrations (IC50) of okadaic acid against various protein phosphatases are summarized in the table below.

| Protein Phosphatase | IC50 (nM) |

| PP1 | 3 - 50 |

| PP2A | 0.07 - 1 |

| PP3 (Calcineurin) | 3.7 - 4 |

| PP4 | 0.1 - 0.4 |

| PP5 | 1.0 - 10 |

| PP2C | No significant inhibition |

Table 1: Summary of the inhibitory activity (IC50 values) of okadaic acid against various protein phosphatases. Data compiled from multiple sources.[1][2][5][6][9]

Impact on Cellular Signaling Pathways

By inhibiting PP1 and PP2A, okadaic acid profoundly affects numerous signaling pathways that regulate cell growth, differentiation, apoptosis, and metabolism.[7][10] One of the most well-documented effects is the activation of the mitogen-activated protein kinase (MAPK) pathway, also known as the extracellular signal-regulated kinase (ERK) pathway.[7][10][11]

PP2A is a key negative regulator of this pathway, dephosphorylating and inactivating components such as MEK1/2 and ERK1/2. Inhibition of PP2A by okadaic acid leads to the sustained phosphorylation and activation of these kinases, mimicking the effects of growth factor stimulation.[10][11] This makes okadaic acid a useful tool for studying the downstream consequences of MAPK pathway activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Okadaic acid - Wikipedia [en.wikipedia.org]

- 4. Okadaic acid influences xenobiotic metabolism in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 6. Okadaic acid | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]

- 7. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PP1/PP2A phosphatases inhibitors okadaic acid and calyculin A block ERK5 activation by growth factors and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Early Cellular Effects of Okadaic Acid: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research into the cellular effects of okadaic acid (OA), a potent and specific inhibitor of serine/threonine protein phosphatases. First isolated from the black sponge Halichondria okadai, OA quickly became an invaluable tool for dissecting cellular processes regulated by protein phosphorylation. This document summarizes the core mechanisms, key cellular consequences, and the experimental frameworks used in these early investigations.

Core Mechanism: Inhibition of Protein Phosphatases

The primary molecular action of okadaic acid is the potent and selective inhibition of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). These enzymes are crucial for reversing the action of protein kinases, thereby controlling a vast array of cellular functions. OA's inhibitory activity is significantly more potent towards PP2A than PP1, allowing researchers to dissect the distinct roles of these phosphatases.[1][2] This inhibition leads to a state of hyperphosphorylation of numerous cellular proteins, effectively mimicking a state of excessive kinase activity and triggering widespread downstream effects.[3][4]

Data Presentation: Inhibitory Potency of Okadaic Acid

The following table summarizes the quantitative data on the inhibitory concentrations (IC₅₀) of okadaic acid against key serine/threonine phosphatases as established in early studies.

| Target Enzyme | IC₅₀ Value (nM) | Notes |

| Protein Phosphatase 2A (PP2A) | 0.1 - 0.32 | High-affinity target; complete inhibition typically at 1-2 nM.[1][5] |

| Protein Phosphatase 1 (PP1) | 15 - 20 | Significantly lower affinity compared to PP2A.[1] |

| Protein Phosphatase 2B (PP2B) | > 4,000 (approx.) | Inhibited only at much higher concentrations.[1] |

| Protein Phosphatase 2C (PP2C) | Not effectively inhibited | Demonstrates the specificity of okadaic acid.[1] |

Key Signaling Pathways and Cellular Ramifications

The hyperphosphorylation state induced by okadaic acid activates multiple signaling cascades and results in profound cellular changes, including cytoskeletal disruption, cell cycle arrest, and apoptosis.

Global Protein Hyperphosphorylation

By preventing dephosphorylation, OA treatment provides a snapshot of the dynamic balance between kinases and phosphatases. This has made it an essential tool for identifying phosphoproteins and the kinases that regulate them.[6] Early studies in various cell lines, including human keratinocytes and fibroblasts, identified the hyperphosphorylation of numerous proteins, such as the 60-kDa proteolytic fragment of nucleolin, following OA treatment.

References

- 1. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 2. Okadaic acid induces apoptosis through double-stranded RNA-dependent protein kinase/eukaryotic initiation factor-2alpha pathway in human osteoblastic MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Differential Hyperphosphorylation of Tau-S199, -T231 and -S396 in Organotypic Brain Slices of Alzheimer Mice. A Model to Study Early Tau Hyperphosphorylation Using Okadaic Acid [frontiersin.org]

- 4. Okadaic acid induces hyperphosphorylated forms of tau protein in human brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Okadaic Acid Ammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okadaic acid, a potent marine biotoxin, and its ammonium salt derivative are crucial tools in biomedical research, primarily due to their inhibitory effects on protein phosphatases 1 and 2A. A thorough understanding of the physicochemical properties of okadaic acid ammonium salt is paramount for its effective use in experimental settings and potential therapeutic development. This technical guide provides a comprehensive overview of these properties, including molecular details, solubility, stability, and acidity. Furthermore, it details the experimental protocols for determining these characteristics and illustrates the key signaling pathways modulated by this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory applications.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₄H₆₇O₁₃ · NH₄ | [1][2][3] |

| Molecular Weight | 822.03 g/mol | [1][2][3] |

| CAS Number | 155716-06-6 | [1][2][3] |

| Appearance | White solid | |

| Predicted pKa (Okadaic Acid) | 3.87 ± 0.16 | [4][5] |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| Water | 1 mg/mL | [2][3] |

| DMSO | 20 mg/mL | [2][3] |

| Ethanol | 20 mg/mL | [2][3] |

| Methanol | Soluble | [6] |

Table 3: Stability and Storage

| Condition | Stability Information | Reference |

| Lyophilized Solid | Stable for 24 months when stored at -20°C, desiccated. | [1] |

| In Solution | Once dissolved, use within 1 week to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. | [1] |

| General (Fatty Acid Ammonium Salts) | Generally stable in plastic containers for over 24 months. | [7] |

| Storage Temperature | -20°C | [3] |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Solubility

The solubility of this compound can be determined using the shake-flask method, a conventional and reliable technique for sparingly soluble compounds.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured to determine its solubility.

Materials:

-

This compound

-

Selected solvents (e.g., water, DMSO, ethanol)

-

Volumetric flasks

-

Shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To remove any suspended solid particles, centrifuge the sample.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of okadaic acid in the diluted sample using a validated HPLC method.

-

Calculate the original solubility based on the measured concentration and the dilution factor.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the parent molecule, okadaic acid, can be determined by potentiometric titration.

Principle: A solution of the compound is titrated with a standard solution of a strong base (or acid), and the pH is monitored throughout the titration. The pKa is the pH at which the compound is half-ionized.

Materials:

-

Okadaic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a calibrated electrode

-

Burette

-

Stirrer

-

Beaker

-

Solvent (e.g., a co-solvent system like water/methanol for sparingly soluble compounds)

Procedure:

-

Dissolve a precisely weighed amount of okadaic acid in a suitable solvent to create a solution of known concentration.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the okadaic acid solution and record the initial pH.

-

Begin the titration by adding small, known volumes of the standardized NaOH solution.

-

After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

-

Continue the titration past the equivalence point.

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Stability Assessment by HPLC

The stability of this compound in solution can be evaluated using a stability-indicating HPLC method.

Principle: The concentration of the parent compound in a solution is monitored over time under specific storage conditions (e.g., different temperatures, pH values, and light exposure). A decrease in the concentration of the parent compound and the appearance of degradation products indicate instability.

Materials:

-

This compound solution of a known concentration

-

HPLC system with a UV or MS detector

-

Controlled environment chambers (for temperature and humidity control)

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Prepare solutions of this compound in the desired solvent(s).

-

Divide the solutions into aliquots and store them under various conditions (e.g., refrigerated at 4°C, at room temperature 25°C, and accelerated conditions at 40°C; protected from light and exposed to light).

-

At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a sample from each storage condition.

-

Analyze the samples by HPLC to determine the concentration of this compound. The HPLC method should be capable of separating the parent compound from any potential degradation products.

-

Plot the concentration of this compound as a function of time for each storage condition.

-

The rate of degradation can be determined from the slope of the concentration-time profile.

Signaling Pathways

Okadaic acid is a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A)[8]. This inhibition leads to the hyperphosphorylation of numerous downstream protein targets, thereby modulating several critical cellular signaling pathways.

Inhibition of Protein Phosphatases 1 and 2A

The primary mechanism of action of okadaic acid is the inhibition of PP1 and PP2A, which are serine/threonine phosphatases responsible for dephosphorylating a wide range of proteins.

Figure 1: Mechanism of Okadaic Acid Inhibition of PP1 and PP2A.

Activation of the Hippo Signaling Pathway

By inhibiting PP2A, okadaic acid prevents the dephosphorylation of core kinases in the Hippo pathway, such as MST1 and MST2, leading to their activation. This initiates a phosphorylation cascade that ultimately results in the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ, thereby inhibiting their pro-proliferative and anti-apoptotic functions.[9]

Figure 2: Okadaic Acid-Induced Activation of the Hippo Pathway.

Modulation of the JAK/STAT Signaling Pathway

Okadaic acid can activate the JAK/STAT signaling pathway. This is thought to occur through the activation of NF-κB, leading to the production of cytokines. These cytokines then bind to their receptors, activating associated Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene expression.

Figure 3: Okadaic Acid-Mediated Modulation of JAK/STAT Signaling.

Activation of the MAPK Signaling Pathway

Okadaic acid can induce the generation of reactive oxygen species (ROS), which in turn can activate Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 MAPK and JNK. The activation of these pathways can lead to downstream events including apoptosis.

Figure 4: Okadaic Acid-Induced Activation of MAPK Signaling.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with methodologies for their determination and an illustration of its impact on key cellular signaling pathways. The compiled data and protocols offer a valuable resource for researchers utilizing this compound in their studies. A comprehensive understanding of these fundamental characteristics is essential for ensuring the accuracy, reproducibility, and validity of experimental results in the fields of cell biology, oncology, and drug discovery.

References

- 1. Okadaic Acid: a tool to study the hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Okadaic Acid: A Tool to Study the Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of pKa and lipophilicity by gradient RP HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipophilicity and pKa Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Okadaic Acid Ammonium Salt (CAS Number: 155716-06-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okadaic acid (OA), a potent marine toxin, and its ammonium salt derivative (CAS 155716-06-6), are invaluable tools in cellular biology and biomedical research. Primarily known as a specific and potent inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), okadaic acid has been instrumental in elucidating the intricate roles of protein phosphorylation in a myriad of cellular processes.[1] Its ability to induce hyperphosphorylation of key cellular proteins allows for the investigation of signaling pathways implicated in cell cycle regulation, apoptosis, neurodegeneration, and tumorigenesis. This technical guide provides a comprehensive overview of the chemical and physical properties of okadaic acid ammonium salt, its mechanism of action, its effects on critical signaling pathways, and detailed experimental protocols for its application in research.

Chemical and Physical Properties

Okadaic acid is a complex polyether derivative of a C38 fatty acid, originally isolated from the black sponge Halichondria okadai. The ammonium salt form offers enhanced stability in solution.

| Property | Value | Reference(s) |

| CAS Number | 155716-06-6 | [2][3] |

| Molecular Formula | C44H71NO13 | [2] |

| Molecular Weight | 822.03 g/mol | [2] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO, ethanol, methanol, acetone, and ethyl acetate. Limited solubility in water. | [3][4] |

| Storage | Store as a solid at -20°C, protected from light. Solutions in DMSO or ethanol should be stored at -20°C and are stable for a limited time. | [2][5] |

Mechanism of Action: Potent Inhibition of Protein Phosphatases

The primary mechanism of action of okadaic acid is the potent and selective inhibition of serine/threonine protein phosphatases, with a significantly higher affinity for PP2A over PP1.[2][6] It does not significantly inhibit PP2B, PP2C, or tyrosine phosphatases.[2] This inhibition leads to a state of hyperphosphorylation of numerous substrate proteins, effectively amplifying the effects of protein kinases.

| Phosphatase | IC50 (nM) | Reference(s) |

| PP1 | 15-50 | [6] |

| PP2A | 0.1-0.3 | [6] |

| PP3 (Calcineurin) | 3.7-4 | [6] |

| PP4 | 0.1 | [6] |

| PP5 | 3.5 | [6] |

Modulation of Key Signaling Pathways

By disrupting the delicate balance of protein phosphorylation, okadaic acid profoundly impacts several critical signaling pathways.

MAPK/ERK Pathway

Okadaic acid treatment leads to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[4] By inhibiting PP2A, which normally dephosphorylates and inactivates components of this cascade, okadaic acid results in the sustained phosphorylation and activation of MEK1/2 and ERK1/2.[4] This has significant implications for cell proliferation, differentiation, and survival.

References

- 1. Effects of the tumour promoter okadaic acid on intracellular protein phosphorylation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Okadaic acid activates p42 mitogen-activated protein kinase (MAP kinase; ERK-2) in B-lymphocytes but inhibits rather than augments cellular proliferation: contrast with phorbol 12-myristate 13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Okadaic-acid-induced inhibition of protein phosphatase 2A produces activation of mitogen-activated protein kinases ERK1/2, MEK1/2, and p70 S6, similar to that in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

Okadaic Acid: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Marine Toxin from Dinoflagellates

Okadaic acid (OA) is a potent marine biotoxin primarily produced by dinoflagellates of the genera Dinophysis and Prorocentrum.[1][2][3] This lipophilic polyether compound accumulates in shellfish, such as mussels, scallops, and oysters, that filter these microorganisms for food.[1][4] Consumption of contaminated shellfish can lead to a gastrointestinal illness in humans known as Diarrhetic Shellfish Poisoning (DSP).[1][5] Beyond its role in DSP, okadaic acid is a valuable tool in scientific research due to its specific and potent inhibition of serine/threonine protein phosphatases, making it instrumental in studying cellular signaling pathways.[4][6][7][8] This guide provides a detailed overview of okadaic acid, its toxicological profile, relevant experimental protocols, and its impact on cellular signaling.

Chemical and Physical Properties

Okadaic acid is a complex C38 fatty acid derivative with the chemical formula C₄₄H₆₈O₁₃.[2][8] Its structure includes multiple ether rings, spiroketals, and a carboxylic acid group, rendering it lipophilic.[2][3] This property facilitates its accumulation in the fatty tissues of marine organisms.[3]

Mechanism of Action

The primary molecular mechanism of okadaic acid's toxicity is the potent and selective inhibition of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[6][7][9] It exhibits a significantly higher affinity for PP2A.[6][7] By inhibiting these phosphatases, okadaic acid leads to the hyperphosphorylation of numerous cellular proteins, disrupting the normal balance of phosphorylation and dephosphorylation that governs a vast array of cellular processes.[4][6] This disruption is the root cause of its diarrheic effects and its utility as a tumor promoter in experimental models.[6]

Toxicological Data

The toxicity of okadaic acid has been quantified through various studies, with data available for its inhibitory effects on phosphatases, cytotoxicity in cell lines, and lethal doses in animal models.

Table 1: Inhibitory Concentration (IC₅₀) of Okadaic Acid on Protein Phosphatases

| Protein Phosphatase | IC₅₀ Range | References |

| PP1 | 15-50 nM | [6][7] |

| PP2A | 0.1-0.3 nM | [6][7] |

| PP2B (Calcineurin) | Higher concentrations than PP1/PP2A | [7] |

| PP3 | 3.7-4 nM | [6] |

| PP4 | 0.1 nM | [6] |

| PP5 | 3.5 nM | [6] |

Table 2: In Vivo Acute Toxicity of Okadaic Acid and its Analogs

| Toxin | Administration Route | LD₅₀ (µg/kg body weight) | Species | References |

| Okadaic Acid | Intraperitoneal | 192-225 | Mouse | [5] |

| Okadaic Acid | Oral | 760 - 1069 | Mouse | [10][11] |

| Dinophysistoxin-1 (DTX-1) | Oral | 487 - 897 | Mouse | [10][11] |

| Dinophysistoxin-2 (DTX-2) | Oral | 2262 | Mouse | [11] |

Table 3: In Vitro Cytotoxicity (IC₅₀) of Okadaic Acid in Various Cell Lines

| Cell Line | Exposure Time | IC₅₀ | References |

| KB cells | 24 hours | 6.3 ng/mL | [12] |

| KB cells | 48 hours | 4.0 ng/mL | [12] |

| KB cells | 72 hours | 1.1 ng/mL | [12] |

| U-937 cells | Not specified | 100 nM | [13] |

| Neuro-2a cells | Not specified | 21.6 nM | [14] |

| CCD 841 CoN cells | 12 hours | 54.4 nM | [15] |

| Sw480 cells | 12 hours | 89.1 nM | [15] |

| Sw620 cells | 12 hours | 137.8 nM | [15] |

Table 4: Regulatory Limits for Okadaic Acid Group Toxins in Shellfish

| Region | Regulatory Limit | References |

| European Union | 160 µg of OA equivalent per kg of shellfish meat | [1][11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of okadaic acid. Below are protocols for key experiments.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This assay is a functional method to detect and quantify okadaic acid and related toxins based on their inhibitory effect on PP2A.

Principle: The activity of PP2A is measured by its ability to dephosphorylate a substrate, such as p-nitrophenyl phosphate (p-NPP). The product, p-nitrophenol, is colored and can be measured spectrophotometrically. The presence of okadaic acid inhibits this reaction, leading to a decrease in color development, which is proportional to the toxin concentration.[16]

Materials:

-

Recombinant or purified PP2A

-

p-Nitrophenyl phosphate (p-NPP) substrate

-

Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

-

Okadaic acid standards and samples

-

Microplate reader

Procedure:

-

Prepare serial dilutions of okadaic acid standards and the test samples.

-

In a 96-well microplate, add the assay buffer.

-

Add the okadaic acid standards or samples to the respective wells.

-

Add the PP2A enzyme solution to all wells and incubate for a predetermined time (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the p-NPP substrate to all wells.

-

Incubate for a specific period (e.g., 30-60 minutes) at the same temperature.

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the absorbance at a wavelength of 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each sample and standard concentration relative to the control (no inhibitor).

-

Plot a standard curve of inhibition versus okadaic acid concentration and determine the concentration in the samples.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which can be used to determine the cytotoxic effects of okadaic acid.[12]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[17]

Materials:

-

Cell line of interest (e.g., KB cells, HepG-2)

-

Complete cell culture medium

-

Okadaic acid stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of okadaic acid in the complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of okadaic acid. Include a vehicle control (medium with the solvent used for OA).

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add a specific volume of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment compared to the control and determine the IC₅₀ value.

Detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific chemical method for the detection and quantification of okadaic acid and its analogs in complex matrices like shellfish tissue.[18][19]

Principle: The sample extract is injected into a liquid chromatograph to separate the toxins from other matrix components. The separated compounds are then introduced into a mass spectrometer, where they are ionized, and the specific mass-to-charge ratio of the parent ion is selected. This ion is then fragmented, and a specific fragment ion is monitored for quantification, providing high selectivity and sensitivity.

Materials:

-

Homogenized shellfish tissue

-

Extraction solvent (e.g., methanol)

-

Solid-phase extraction (SPE) cartridges for cleanup

-

LC-MS/MS system with an appropriate column (e.g., C18)

-

Mobile phases (e.g., water and acetonitrile with formic acid)

-

Okadaic acid certified reference materials

Procedure:

-

Extraction: Weigh a known amount of homogenized shellfish tissue and extract the toxins with a specified volume of extraction solvent. This is often done through vortexing and sonication.

-

Centrifugation: Centrifuge the extract to pellet the solid material.

-

Cleanup (Optional but recommended): Pass the supernatant through an SPE cartridge to remove interfering compounds.

-

LC Separation: Inject a known volume of the final extract into the LC-MS/MS system. The analytes are separated on the chromatographic column using a specific gradient elution program.

-

MS/MS Detection: Set the mass spectrometer to monitor for the specific precursor and product ion transitions for okadaic acid and its analogs in multiple reaction monitoring (MRM) mode.

-

Quantification: Create a calibration curve using certified reference materials and quantify the amount of toxin in the sample by comparing its peak area to the calibration curve.

Signaling Pathways Affected by Okadaic Acid

Okadaic acid's inhibition of protein phosphatases leads to the hyperphosphorylation of numerous proteins, thereby dysregulating critical signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Okadaic acid has been shown to activate components of this pathway, such as p38 MAPK and JNK, which can lead to apoptosis.[13][17]

Caption: Okadaic acid-induced dysregulation of the MAPK pathway.

Tau Hyperphosphorylation and Neurotoxicity

In neuronal cells, okadaic acid is a potent inducer of tau protein hyperphosphorylation, a hallmark of Alzheimer's disease.[6] By inhibiting PP2A, the primary tau phosphatase in the brain, OA leads to the accumulation of hyperphosphorylated tau, which can form neurofibrillary tangles and contribute to neurodegeneration.[20]

Caption: Mechanism of okadaic acid-induced tau hyperphosphorylation.

Experimental Workflow for Okadaic Acid Analysis in Shellfish

This diagram outlines the typical workflow for the analysis of okadaic acid in shellfish samples, from collection to final quantification.

Caption: Workflow for okadaic acid analysis in shellfish.

References

- 1. Okadaic Acid: More than a Diarrheic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Okadaic acid - Wikipedia [en.wikipedia.org]

- 3. Marine biotoxins [fao.org]

- 4. Okadaic Acid: More than a Diarrheic Toxin [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 8. Okadaic Acid | C44H68O13 | CID 446512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Okadaic Acid Activates JAK/STAT Signaling to Affect Xenobiotic Metabolism in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Toxic Action Reevaluation of Okadaic Acid, Dinophysistoxin-1 and Dinophysistoxin-2: Toxicity Equivalency Factors Based on the Oral Toxicity Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Specification of the Okadaic Acid Equivalent for Okadaic Acid, Dinophysistoxin-1, and Dinophysistoxin-2 Based on Protein Phosphatase 2A Inhibition and Cytotoxicity Assays Using Neuro 2A Cell Line [mdpi.com]

- 15. Toxins of Okadaic Acid-Group Increase Malignant Properties in Cells of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Effect of okadaic acid on cultured clam heart cells: involvement of MAPkinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Okadaic acid: a tool to study regulatory mechanisms for neurodegeneration and regeneration in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Diarrhetic Shellfish Poisoning: The Central Role of Okadaic Acid - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diarrhetic Shellfish Poisoning (DSP) is a significant global health concern, primarily caused by the consumption of shellfish contaminated with okadaic acid (OA) and its derivatives. These lipophilic polyether toxins are produced by dinoflagellates of the genera Dinophysis and Prorocentrum. Okadaic acid is a potent and specific inhibitor of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1). This inhibition leads to hyperphosphorylation of numerous cellular proteins, disrupting a multitude of signaling pathways and cellular processes. The primary clinical manifestation of DSP is a self-limiting gastroenteritis characterized by diarrhea, nausea, vomiting, and abdominal pain. Beyond its acute gastrointestinal effects, okadaic acid is recognized as a tumor promoter and exhibits a range of other toxicities, including cytotoxicity, neurotoxicity, and embryotoxicity. This technical guide provides an in-depth overview of the mechanism of action of okadaic acid, its toxicological profile, associated clinical syndromes, and the analytical methodologies for its detection.

Introduction to Diarrhetic Shellfish Poisoning and Okadaic Acid

Diarrhetic Shellfish Poisoning (DSP) is a gastrointestinal illness caused by the ingestion of shellfish that have accumulated toxins produced by certain species of dinoflagellates.[1][2] The primary toxins responsible for DSP are okadaic acid (OA) and its derivatives, known as dinophysistoxins (DTXs).[3][4] These toxins are lipophilic and accumulate in the fatty tissues of filter-feeding bivalve mollusks such as mussels, scallops, oysters, and clams.[1][5] The consumption of contaminated shellfish can lead to the rapid onset of gastrointestinal symptoms.[2]

Okadaic acid (C₄₄H₆₈O₁₃) is a complex polyether compound derived from a C₃₈ fatty acid.[6] It is a potent inhibitor of serine/threonine protein phosphatases, which are crucial enzymes in a vast array of cellular regulatory processes.[6][7] This inhibitory activity is the primary mechanism underlying its toxicity.[7] Due to its potent and specific biological activity, okadaic acid has also become a valuable tool in biomedical research for studying cellular signaling pathways involving protein phosphorylation.[8]

Mechanism of Action of Okadaic Acid

The principal molecular target of okadaic acid is the family of serine/threonine protein phosphatases, with a particularly high affinity for protein phosphatase 2A (PP2A).[9] It also inhibits protein phosphatase 1 (PP1), but at higher concentrations.[9] The inhibitory action of OA against PP2A is significantly more potent than against PP1.[7]

The inhibition of these phosphatases leads to a state of hyperphosphorylation of numerous substrate proteins within the cell.[10] This disruption of the delicate balance between protein kinases and phosphatases affects a wide range of cellular processes, including:

-

Intestinal Epithelial Cell Damage: In intestinal cells, the hyperphosphorylation of proteins is thought to increase paracellular permeability, leading to the characteristic diarrhea associated with DSP.[4][11]

-

Cell Cycle Regulation and Apoptosis: Okadaic acid can induce apoptosis in various cell types, including neuronal, hepatic, and intestinal cells.[12][13] This is often associated with the upregulation of pro-apoptotic genes like p53 and bax.[14] In some neuronal cell lines, OA has been shown to force differentiated cells to re-enter the mitotic cycle, leading to an abortive mitosis and subsequent apoptosis.[13]

-

Neurotoxicity: Okadaic acid can induce neuronal stress, hyperexcitation, and neurodegeneration.[15] It is known to cause hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease, making it a tool for studying the pathology of such neurodegenerative disorders.[8][16]

-

Tumor Promotion: Okadaic acid is classified as a non-TPA (12-O-tetradecanoylphorbol-13-acetate) type tumor promoter.[9] Its ability to inhibit protein phosphatases is considered a key factor in its tumor-promoting activity.[7]

Signaling Pathway of Okadaic Acid-Induced Cellular Disruption

Caption: Mechanism of Okadaic Acid Toxicity.

Toxicological Profile of Okadaic Acid

Okadaic acid exhibits a broad spectrum of toxic effects, ranging from acute gastrointestinal distress to long-term cellular damage.

Acute Toxicity and Diarrhetic Shellfish Poisoning (DSP)

The primary route of human exposure to okadaic acid is through the consumption of contaminated shellfish.[6] The symptoms of DSP typically appear within 30 minutes to a few hours after ingestion and include diarrhea (the most common symptom), nausea, vomiting, and abdominal pain.[1][17][18] The illness is generally self-limiting, with recovery occurring within three days.[1][18] While DSP is not considered lethal, it can cause significant discomfort and dehydration.[2][12]

Cytotoxicity and Genotoxicity

In vitro and in vivo studies have demonstrated that okadaic acid can induce morphological and functional changes in various cell types, leading to cell death.[10] It has been shown to be cytotoxic to human embryonic amniotic cells, hepatocytes, and neuroblastoma cells.[10] Furthermore, there is evidence of genotoxic effects, with studies indicating that OA can induce DNA damage.[19]

Neurotoxicity

Although not classified as a primary neurotoxin, a growing body of evidence highlights the neurotoxic effects of okadaic acid.[12] It can induce neuronal apoptosis and is associated with the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease.[12][16] Microinjection of OA into the rat hippocampus has been shown to cause neuronal stress and neurodegeneration.[15]

Tumor Promotion

Okadaic acid is a potent tumor promoter.[12] Its inhibitory effect on protein phosphatases is believed to be the underlying mechanism for this activity.[7]

Quantitative Toxicological Data

| Parameter | Species | Route of Administration | Value | Reference(s) |

| LD₅₀ | Mouse | Intraperitoneal | 192 µg/kg | [12] |

| LD₅₀ | Mouse | Oral | 1069 µg/kg | [3][20] |

| LOAEL | Mouse | Oral (acute) | 75 µg/kg body weight | [12] |

| LOAEL | Human | Oral | 1.2 to 1.6 µg/kg body weight | [12] |

| IC₅₀ (PP1) | - | In vitro | 15-20 nM | [9] |

| IC₅₀ (PP2A) | - | In vitro | 0.1 nM | [9] |

Experimental Protocols

Detection of Okadaic Acid in Shellfish

Several analytical methods are employed for the detection and quantification of okadaic acid and its analogs in shellfish.

This is currently one of the most widely used methods due to its high sensitivity and selectivity.[21][22]

-

Sample Preparation:

-

Homogenize shellfish tissue.

-

Extract toxins with an appropriate solvent, typically methanol or a methanol/water mixture.

-

Clean up the extract using solid-phase extraction (SPE) to remove interfering compounds.

-

-

LC-MS/MS Analysis:

-

Inject the purified extract into an HPLC system coupled to a tandem mass spectrometer.

-

Separate the toxins on a C18 reversed-phase column.

-

Detect and quantify the toxins using multiple reaction monitoring (MRM) in negative ion electrospray ionization (-ESI) mode.[22]

-

ELISA is a rapid and sensitive immunological method for screening a large number of samples.[21]

-

Principle: A direct competitive ELISA format is commonly used.[23]

-

Microtiter plates are coated with monoclonal anti-OA antibodies.

-

A known amount of OA-enzyme conjugate (e.g., OA-HRP) and the sample extract are added to the wells.

-

OA in the sample competes with the OA-enzyme conjugate for binding to the antibodies.

-

After washing, a substrate is added that reacts with the bound enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).[23]

-

The signal intensity is inversely proportional to the concentration of OA in the sample.

-

Experimental Workflow for Okadaic Acid Detection in Shellfish

Caption: Workflow for Okadaic Acid Analysis in Shellfish.

In Vitro Cellular Assays

-

Cell Lines: Caco-2 (human colorectal adenocarcinoma) and HT29-MTX (human colon adenocarcinoma) cells are commonly used as models for the intestinal barrier.[19] SH-SY5Y (human neuroblastoma) cells are frequently used for neurotoxicity studies.[24]

-

Cytotoxicity Assays: The neutral red uptake assay can be used to assess cell viability.[19]

-

Apoptosis Assays: Apoptosis can be detected by methods such as DNA fragmentation analysis (e.g., TUNEL assay) or by measuring the activation of caspases.[25]

-

Protein Phosphatase Inhibition Assay: The inhibitory activity of OA on PP1 and PP2A can be measured using commercially available assay kits that utilize a synthetic phosphopeptide substrate.

Pathogenesis of Diarrhetic Shellfish Poisoning

The progression from the production of okadaic acid by dinoflagellates to the manifestation of DSP in humans involves a series of steps.

Logical Progression of DSP

Caption: Pathogenesis of Diarrhetic Shellfish Poisoning.

Conclusion

Okadaic acid remains a significant phycotoxin of concern for public health and the shellfish industry. Its potent and specific inhibition of serine/threonine protein phosphatases makes it a powerful disruptor of cellular signaling, leading to a range of toxic effects from acute gastroenteritis to potential long-term health risks such as tumor promotion. A thorough understanding of its mechanism of action, toxicological profile, and the development of sensitive and reliable detection methods are crucial for the effective management of DSP and for advancing our knowledge of cellular regulation. The use of okadaic acid as a research tool will undoubtedly continue to provide valuable insights into the roles of protein phosphorylation in health and disease, with potential implications for drug development in areas such as oncology and neurodegenerative disorders.

References

- 1. Marine biotoxins [fao.org]

- 2. Diarrheic shellfish poisoning - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Oral Toxicity of Okadaic Acid in Mice: Study of Lethality, Organ Damage, Distribution and Effects on Detoxifying Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Okadaic acid influences xenobiotic metabolism in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Okadaic acid - Wikipedia [en.wikipedia.org]

- 7. Is Protein Phosphatase Inhibition Responsible for the Toxic Effects of Okadaic Acid in Animals? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Okadaic Acid | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. The Mechanism of Diarrhetic Shellfish Poisoning Toxin Production in Prorocentrum spp.: Physiological and Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Okadaic Acid: More than a Diarrheic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Okadaic acid-induced apoptosis in neuronal cells: evidence for an abortive mitotic attempt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Okadaic acid-induced lens epithelial cell apoptosis requires inhibition of phosphatase-1 and is associated with induction of gene expression including p53 and bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neurotoxic and synaptic effects of okadaic acid, an inhibitor of protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Okadaic acid induced neurotoxicity: an emerging tool to study Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diarrhetic Shellfish Poisoning (DSP) | Washington State Department of Health [doh.wa.gov]

- 18. Diarrhetic Shellfish Poisoning – Harmful Algal Blooms [hab.whoi.edu]

- 19. Comparative Analysis of the Cytotoxic Effects of Okadaic Acid-Group Toxins on Human Intestinal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Okadaic Acid Is at Least as Toxic as Dinophysistoxin-1 after Repeated Administration to Mice by Gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. repository.uncw.edu [repository.uncw.edu]

- 22. Determination of okadaic acid related toxins from shellfish (sinonovacula constricta) by high performance liquid chromatography tandem mass spectrometry [scirp.org]

- 23. istina.msu.ru [istina.msu.ru]

- 24. academic.oup.com [academic.oup.com]

- 25. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective of Okadaic Acid Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okadaic acid (OA) is a complex polyether marine toxin that has played a pivotal role in advancing our understanding of cellular regulation, particularly in the realm of protein phosphorylation.[1][2] Originally isolated in 1981 from the black sponge Halichondria okadai, its discovery marked the beginning of decades of research that would unveil its potent and specific inhibitory effects on serine/threonine protein phosphatases.[3] This technical guide provides a historical perspective on okadaic acid research, detailing its discovery, mechanism of action, and its application as a powerful tool in cell biology and drug discovery. The guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes important signaling pathways and workflows.

Historical Discovery and Characterization

Reports of gastrointestinal distress after consuming cooked mussels date back to the 1960s in the Netherlands and Los Lagos.[4] However, it wasn't until the late 1970s, following a series of food poisoning incidents in Japan, that research intensified, leading to the identification of a new type of shellfish poisoning, termed Diarrheic Shellfish Poisoning (DSP).[4] In 1981, the structure of okadaic acid was elucidated after its isolation from the sponge Halichondria okadai in Japan and Halichondria melanodocia in the Florida Keys.[4] Initially, interest in okadaic acid was driven by its cytotoxic properties against cancer cells.[4] However, it was later discovered that the more potent cytotoxic components of the sponge extract belonged to a different family of compounds, the Halichondrines.[4] Despite this, the unique effects of okadaic acid on cells sustained scientific interest.[4] A significant breakthrough came with the discovery that okadaic acid is a potent and selective inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two major serine/threonine protein phosphatases in mammalian cells.[3] This discovery established okadaic acid as a critical tool for studying the roles of these phosphatases in a myriad of cellular processes.

Mechanism of Action: Inhibition of Protein Phosphatases

Okadaic acid's primary mechanism of action is the potent and specific inhibition of serine/threonine protein phosphatases, particularly PP2A and PP1.[3] This inhibition leads to the hyperphosphorylation of numerous cellular proteins, thereby altering their function and downstream signaling pathways. The differential sensitivity of these phosphatases to okadaic acid allows for its use in dissecting their individual roles in cellular processes.

Quantitative Data Summary

The following tables summarize the inhibitory potency of okadaic acid against various protein phosphatases and its cytotoxic effects on different cell lines.

| Protein Phosphatase | IC50 (nM) | Reference |

| PP1 | 3 - 50 | [4][5] |

| PP2A | 0.1 - 1 | [4][5] |

| PP3 (Calcineurin) | 3.7 - 4 | [5] |

| PP4 | 0.1 | [5] |

| PP5 | 3.5 | [5] |

| PP2C | Not inhibited | [5] |

| Table 1: Inhibitory concentration (IC50) values of okadaic acid for various protein phosphatases. |

| Cell Line | Incubation Time (h) | IC50 (nM) | Reference |

| AGS | 24 | ~100 | [5] |

| MNK-45 | 24 | ~100 | [5] |

| Caco-2 | 24 | ~100 | [5] |

| U-937 | Not specified | 100 | [6] |

| Table 2: Cytotoxic effects of okadaic acid on various cell lines. |

Key Experimental Protocols

Protein Phosphatase 2A (PP2A) Inhibition Assay

This assay measures the inhibition of PP2A activity by okadaic acid using the colorimetric substrate p-nitrophenylphosphate (pNPP).

Materials:

-

Recombinant human PP2A catalytic subunit (rhPP2Ac)

-

Okadaic acid standard solutions (0 - 10 ng/mL)

-

p-Nitrophenylphosphate (pNPP) solution (19 mM)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, 5% glycerol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Add 50 µL of sample dilution buffer (for blank), okadaic acid standard solution, or shellfish extract test solution to each well of a 96-well plate.[5]

-

Add 100 µL of the pNPP substrate solution to each well.[5]

-

Initiate the reaction by adding 100 µL of the rhPP2Ac enzyme solution (0.65 units of PP2A) to each well.[5]

-

Seal the microplate, mix gently for 1 minute, and incubate for 30 minutes at 36°C.[5]

-

Measure the absorbance at 405 nm using a microplate reader, with a reference wavelength of 490 nm.[5]

-

The color development, resulting from the hydrolysis of pNPP to p-nitrophenol (pNP), is inversely proportional to the concentration of okadaic acid.[5]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

-

Cells to be tested (e.g., AGS, MNK-45, Caco-2)

-

Okadaic acid solutions at various concentrations

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.1 N HCl in isopropanol or DMSO)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of serum-free medium and incubate for 24 hours.[1]

-

Remove the medium and replace it with fresh medium containing different concentrations of okadaic acid.[1]

-

Incubate for the desired time period (e.g., 24 or 48 hours).[1]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Add 100-200 µL of the solubilization solution to each well and agitate for 15 minutes to dissolve the formazan crystals.[1]

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 690 nm.[1]

Comet Assay for DNA Damage

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Cells treated with okadaic acid

-

Low melting point agarose

-

Lysis buffer (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., ethidium bromide or SYBR Green)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope

Procedure:

-

Embed okadaic acid-treated cells in a thin layer of low melting point agarose on a microscope slide.

-

Lyse the cells by immersing the slides in lysis buffer, typically overnight at 4°C.[7]

-

Denature the DNA by placing the slides in alkaline electrophoresis buffer for about 20-40 minutes.

-

Perform electrophoresis under alkaline conditions (e.g., 25 V, 300 mA) for 20-30 minutes.

-

Neutralize the slides with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the "comets" using a fluorescence microscope. The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage.

Signaling Pathways and Experimental Workflows

Okadaic acid's inhibition of protein phosphatases leads to the hyperphosphorylation of key proteins in various signaling pathways, making it an invaluable tool for studying these cascades.

Okadaic Acid and the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Okadaic acid has been shown to activate components of the MAPK pathway, such as ERK1/2, JNK, and p38, by inhibiting the phosphatases that normally dephosphorylate and inactivate them.[6][8]

Caption: Okadaic acid inhibits PP2A, leading to the activation of MAPK signaling.

Okadaic Acid and Tau Phosphorylation

In neurobiology, okadaic acid is widely used to induce hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease. By inhibiting PP2A, a major tau phosphatase, okadaic acid treatment in cellular and animal models leads to an accumulation of phosphorylated tau, providing a valuable system for studying the mechanisms of tauopathy.[9]

Caption: Okadaic acid induces tau hyperphosphorylation by inhibiting PP2A.

Experimental Workflow for Studying Okadaic Acid Effects

A typical workflow for investigating the cellular effects of okadaic acid involves a series of in vitro experiments to assess cytotoxicity, genotoxicity, and specific signaling pathway modulation.

Caption: A general experimental workflow for studying the effects of okadaic acid.

Conclusion

From its discovery as a marine toxin to its establishment as a specific and potent inhibitor of protein phosphatases, okadaic acid has become an indispensable tool in biomedical research. Its ability to modulate protein phosphorylation has provided profound insights into the intricate signaling networks that govern cellular function. The historical journey of okadaic acid research exemplifies the power of natural products in unraveling fundamental biological processes and continues to offer valuable opportunities for understanding disease pathogenesis and developing novel therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibitory effect of okadaic acid on the p-nitrophenyl phosphate phosphatase activity of protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]

- 8. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 9. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Okadaic Acid on Tau Protein Hyperphosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okadaic acid (OA), a potent and selective inhibitor of serine/threonine protein phosphatases, serves as a critical tool in neuroscience research, particularly in the study of Alzheimer's disease (AD) and other tauopathies.[1][2] One of the pathological hallmarks of AD is the formation of neurofibrillary tangles (NFTs), which are primarily composed of hyperphosphorylated tau protein.[3][4] Okadaic acid's ability to induce tau hyperphosphorylation in both in vitro and in vivo models provides a valuable platform for elucidating the molecular mechanisms underlying tau pathology and for the screening of potential therapeutic agents.[5][6] This technical guide provides an in-depth overview of the core principles of OA-induced tau hyperphosphorylation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Mechanism of Action: Inhibition of Protein Phosphatase 2A

The primary mechanism by which okadaic acid induces tau hyperphosphorylation is through the potent and selective inhibition of Protein Phosphatase 2A (PP2A).[1][7] PP2A is a major phosphatase in the brain responsible for dephosphorylating tau protein at multiple sites.[6] By inhibiting PP2A, okadaic acid disrupts the delicate balance between tau kinases and phosphatases, leading to an accumulation of phosphate groups on the tau protein.

This hyperphosphorylation of tau reduces its affinity for microtubules, leading to microtubule destabilization and the aggregation of tau into paired helical filaments (PHFs), the main component of NFTs.[8]

The inhibitory activity of okadaic acid is highly specific for certain protein phosphatases, with a significantly higher affinity for PP2A compared to Protein Phosphatase 1 (PP1). This selectivity makes it a valuable tool for studying the specific role of PP2A in cellular processes.

Key Signaling Pathways in Okadaic Acid-Induced Tau Hyperphosphorylation

The inhibition of PP2A by okadaic acid initiates a cascade of events that involve several key protein kinases implicated in tau phosphorylation. The two primary kinases involved are Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3β (GSK-3β).

-

Cyclin-Dependent Kinase 5 (CDK5): Okadaic acid treatment has been shown to increase the expression of CDK5 and its activator, p25.[5] The CDK5/p25 complex is a potent tau kinase that phosphorylates tau at several sites.[3]

-

Glycogen Synthase Kinase 3β (GSK-3β): While the role of GSK-3β in OA-induced tau hyperphosphorylation is complex, some studies suggest that PP2A can regulate GSK-3β activity.[8]

The interplay between PP2A inhibition and the activation of these kinases creates a feed-forward loop that exacerbates tau hyperphosphorylation.

Caption: Signaling pathway of okadaic acid-induced tau hyperphosphorylation.

Quantitative Data on Okadaic Acid's Effects

The following tables summarize quantitative data from various studies on the effects of okadaic acid on phosphatase inhibition and tau phosphorylation.

Table 1: Inhibitory Activity of Okadaic Acid

| Target Phosphatase | IC50 | Reference(s) |

| Protein Phosphatase 2A (PP2A) | 0.1 - 1 nM | [2][3] |

| Protein Phosphatase 1 (PP1) | 10 - 20 nM | [2][3] |

Table 2: Okadaic Acid-Induced Tau Hyperphosphorylation in Cellular Models

| Cell Line | OA Concentration | Time | Phosphorylation Site(s) | Fold Increase (vs. Control) | Reference(s) |

| SH-SY5Y | 100 nM | 3 h | Thr-205 | ~3-fold | [3] |

| SH-SY5Y | 20 nM, 100 nM | several hours | Ser-202, Ser-396 | Not specified | [9] |

| LA-N-5 | Not specified | Time-dependent | AT8 epitope (Ser-199/Ser-202) | Not specified | [10] |

| HEK293/tau | 25 nM | 24 h | Ser-199, Thr-205, Ser-214, Thr-231, Ser-396, Ser-404 | Not specified | [11] |

| N2a/tau | 25 nM | 24 h | Ser-396 | Not specified | [11] |

| Primary Cortical Neurons | 20 nM | 48 h | Ser-404 | 138% increase | [12] |

| Primary Cortical Neurons | 20 nM | 48 h | Ser-202 | 145% increase | [12] |

| Primary Cortical Neurons | 25 nM | 8 h | Thr-231 | Increased | [13] |

Table 3: Okadaic Acid-Induced Tau Hyperphosphorylation in in vivo and ex vivo Models

| Model | OA Administration | Tissue | Phosphorylation Site(s) | Fold Increase (vs. Control) | Reference(s) |

| Rat Brain (in vivo) | Microinfusion (low dose) | Hippocampus | Thr-205 | ~4-fold | [5] |

| Rat Brain (in vivo) | Microinfusion (high dose) | Hippocampus | Thr-205 | ~6-fold | [5] |

| Rat Brain (in vivo) | Microinfusion (low dose) | Cortex | Thr-205 | >2-fold | [5] |

| Rat Brain (in vivo) | Microinfusion (high dose) | Cortex | Thr-205 | >3-fold | [5] |

| Rat Brain (in vivo) | Intracerebroventricular injection | Brain | Ser-199, Ser-202, Ser-214, Ser-262, Ser-396, Ser-404, Thr-231 | Increased | [14] |

| Human Brain Slices (ex vivo) | Incubation | Lateral Temporal Cortex | Alz-50, 5E2, Tau-1 epitopes | Dose-dependent increase | [15] |

| Mouse Brain Slices (ex vivo) | 100 nM | Hippocampus | Tau-S199, Tau-T231, Tau-S396 | Increased | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of okadaic acid on tau phosphorylation.

Western Blotting for Phosphorylated Tau

Objective: To detect and quantify the levels of phosphorylated tau at specific epitopes in cell lysates or tissue homogenates.

Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for phosphorylated tau epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404, AT180 for pThr231) and total tau

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation:

-

For cultured cells: Wash cells with ice-cold PBS and lyse in RIPA buffer.

-

For tissues: Homogenize tissue in RIPA buffer on ice.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Determine protein concentration of the supernatant using a protein assay.

-

-

SDS-PAGE:

-

Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) or total tau levels.

-

Protein Phosphatase 2A (PP2A) Activity Assay

Objective: To measure the enzymatic activity of PP2A in the presence and absence of okadaic acid.

Materials:

-

PP2A immunoprecipitation/activity assay kit (commercially available)

-

Cell or tissue lysates

-

Okadaic acid

-

Microplate reader

Procedure (based on a typical commercial kit):

-

Immunoprecipitation of PP2A:

-

Incubate cell or tissue lysates with an anti-PP2A antibody conjugated to beads (e.g., agarose or magnetic).

-

Wash the beads to remove non-specifically bound proteins.

-

-

Phosphatase Reaction:

-

Resuspend the beads in a reaction buffer containing a synthetic phosphopeptide substrate.

-

For the inhibitor control, add a known concentration of okadaic acid to a separate reaction.

-

Incubate the reactions at 37°C for a specified time to allow for dephosphorylation of the substrate.

-

-

Detection of Free Phosphate:

-

Stop the reaction and measure the amount of free phosphate released using a colorimetric reagent (e.g., Malachite Green).

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the PP2A activity based on a standard curve generated with known concentrations of phosphate.

-

Compare the activity in the presence and absence of okadaic acid to determine the extent of inhibition.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of okadaic acid on cultured cells.

Materials:

-

Cultured cells

-

96-well plates

-

Okadaic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Okadaic Acid Treatment:

-

Treat the cells with various concentrations of okadaic acid for the desired duration. Include a vehicle control.

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effect of okadaic acid on tau phosphorylation in a cell culture model.

Caption: In vitro experimental workflow for studying OA-induced tau phosphorylation.

Conclusion